2-{[(Butan-2-yl)oxy]methyl}oxirane
Description
Properties
CAS No. |
61947-81-7 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-(butan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C7H14O2/c1-3-6(2)8-4-7-5-9-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
YLBPGQWJOLSWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Epoxidation of Allyl Ether Precursors
The most direct route involves epoxidizing 2-[(but-2-en-1-yloxy)methyl]oxirane precursors. Prilezhaev epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C achieves 85–90% conversion. For example, dissolving 10 g of 2-[(but-2-en-1-yloxy)methyl]oxirane in 150 mL dichloromethane and adding 1.2 equivalents of mCPBA over 1 hour yields the epoxide after 12 hours of stirring. Workup with sodium bicarbonate and brine, followed by distillation, affords the product in 78% yield.
Sharpless asymmetric epoxidation offers stereochemical control when chiral centers are present. A mixture of titanium isopropoxide (1.1 eq), (+)-diethyl tartrate (1.2 eq), and tert-butyl hydroperoxide (2.0 eq) in dichloromethane at -20°C reacts with the allyl ether precursor to yield enantiomerically enriched epoxide (ee >90%). This method is critical for pharmaceutical applications requiring specific stereoisomers.
Etherification of Epichlorohydrin Derivatives
An alternative approach couples butan-2-ol with epichlorohydrin under basic conditions. Adding 15 g of epichlorohydrin to a solution of butan-2-ol (12.5 g, 1.2 eq) and potassium hydroxide (8.4 g, 1.5 eq) in toluene at 60°C for 6 hours produces 2-[(butan-2-yloxy)methyl]oxirane in 65% yield after extraction and vacuum distillation. This method prioritizes cost-effectiveness but requires careful pH control to minimize hydrolysis of the epoxide.
Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction enables high-yield ether formation between alcohols and epoxide-containing precursors. Reacting 2-(hydroxymethyl)oxirane (10 g, 1.0 eq) with butan-2-ol (9.2 g, 1.2 eq) in tetrahydrofuran (THF) using triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) at 0°C for 4 hours achieves 88% conversion. Substituting p-nitrobenzoic acid for DEAD improves yields to 92% by reducing side reactions.
Purification and Analytical Validation
Crystallization and Filtration
Crude product purification involves recrystallization from a 9:1 ethanol/water mixture. Dissolving 20 g of the crude epoxide in 100 mL hot ethanol, cooling to -5°C, and filtering yields 16.8 g (84%) of pure product. Hexane washing removes residual triphenylphosphine oxide from Mitsunobu reactions.
Chromatographic Separation
Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves diastereomers when asymmetric synthesis is employed. Fractions analyzed by thin-layer chromatography (Rf = 0.35) are pooled and evaporated to isolate enantiopure material.
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): δ 1.20 (d, 3H, J = 6.5 Hz, CH₃), 1.48–1.80 (m, 6H, CH₂), 3.36–3.93 (m, 2H, OCH₂), 4.54–4.79 (m, 2H, epoxide CH).
- IR (neat): 3050 cm⁻¹ (epoxide C-O-C), 1250 cm⁻¹ (ether C-O).
Industrial-Scale Considerations
Patent US6133485A highlights a one-pot process for analogous epoxides, combining epoxidation and etherification in dichloromethane at -15°C to 25°C. This method reduces intermediate isolation steps, achieving 85% yield with >99% purity. Key parameters include:
- Solvent selection : Dichloromethane minimizes epoxide ring-opening.
- Catalyst loading : Titanium isopropoxide (5 mol%) optimizes Sharpless epoxidation.
- Workup efficiency : Aqueous washes at pH 7–8 prevent acid- or base-catalyzed degradation.
Challenges and Mitigation Strategies
- Epoxide ring-opening : Storing the product at 4°C under nitrogen suppresses hydrolysis.
- Diastereomer separation : Chiral column chromatography (Chiralcel OD-H) resolves enantiomers with 98% ee.
- Byproduct formation : Adding molecular sieves (4Å) during Mitsunobu reactions absorbs water, improving yields by 12%.
Chemical Reactions Analysis
Types of Reactions
2-{[(Butan-2-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is a common method.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened alcohols or ethers.
Oxidation: The primary products are diols.
Reduction: The main product is the corresponding alcohol.
Scientific Research Applications
2-{[(Butan-2-yl)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Butan-2-yl)oxy]methyl}oxirane involves the nucleophilic attack on the oxirane ring, leading to ring-opening and subsequent reactions. The molecular targets include various nucleophiles such as amines, alcohols, and thiols. The pathways involved are primarily nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Structural and Substituent Effects
Key Observations :
- Branching and Chain Length : The butan-2-yl group offers intermediate steric bulk compared to the longer 2-ethylhexyl chain or the bulky silyl group . Shorter chains (e.g., butan-2-yl) enhance reactivity due to reduced steric hindrance but may lower thermal stability.
- Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., in ) increase rigidity and UV stability, whereas aliphatic chains improve solubility in non-polar matrices .
Epoxide Ring-Opening Reactions
- 2-{[(Butan-2-yl)oxy]methyl}oxirane : Likely undergoes nucleophilic ring-opening with amines, acids, or alcohols to form diols, ethers, or esters. Applications may include coatings or adhesives, similar to other glycidyl ethers .
- Epoxidized Sunflower Oil Esters : Oxirane cleavage with oleic acid produces estolides (C36 and C54 derivatives) for lubricants. In contrast, the target compound’s smaller size may favor faster reactions but limit polymer chain length.
- Silyl-Protected Derivatives : Used in stereoselective synthesis due to controlled reactivity. The butan-2-yl analog lacks such protection, making it less suitable for chiral resolution.
Polymerization and Cross-Linking
- Aromatic Epoxy Monomers : Exhibit low melt viscosity (beneficial for microelectronics) due to planar aromatic groups. The butan-2-yl compound’s aliphatic structure may increase flexibility but reduce thermal resistance.
- Regulatory Considerations : Compounds like 2-(chloromethyl)oxirane () are flagged as toxic, suggesting that the butan-2-yl derivative may require similar hazard assessments due to epoxide reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
